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Compound of Interest
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Cat. No.: B15610730 Get Quote

Tat-NR2B9c (NA-1): A Neuroprotective Peptide
for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown significant

promise in preclinical and clinical studies for the treatment of acute ischemic stroke.[1][2] This

peptide is designed to mitigate the excitotoxic cascade initiated by cerebral ischemia, a key

contributor to neuronal death.[1][3] This technical guide provides a comprehensive overview of

the neuroprotective effects of Tat-NR2B9c in various stroke models, detailing its mechanism of

action, experimental protocols, and quantitative efficacy data.

Mechanism of Action
Tat-NR2B9c exerts its neuroprotective effects by targeting the protein-protein interactions

downstream of N-methyl-D-aspartate receptor (NMDAr) activation.[1] Specifically, it disrupts the

coupling of NMDArs to deleterious signaling pathways mediated by the scaffolding protein

postsynaptic density-95 (PSD-95).[1][3]

The peptide consists of two key components:
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Tat: A cell-penetrating peptide derived from the HIV trans-activator of transcription, which

facilitates its entry into neurons.[4]

NR2B9c: A nine-amino-acid sequence corresponding to the C-terminus of the GluN2B

(formerly NR2B) subunit of the NMDAr. This sequence competitively inhibits the binding of

PSD-95 to the NMDAr.[1][3]

By binding to PSD-95, Tat-NR2B9c uncouples the NMDAr from neuronal nitric oxide synthase

(nNOS), thereby preventing the production of nitric oxide (NO), a key molecule in the

excitotoxic cascade.[1][3] Furthermore, recent studies have revealed that Tat-NR2B9c also

blocks the NMDA-induced activation of neuronal NADPH oxidase, preventing the production of

superoxide.[3][5] This dual action on both NO and superoxide production is believed to be

central to its neuroprotective efficacy, as the combination of these molecules forms the highly

damaging peroxynitrite radical.[3]

The peptide has been shown to reduce the association of PSD-95 with GluN2B and decrease

NMDA-induced activation of p38 MAP kinase.[6][7] Importantly, this targeted disruption of

excitotoxic signaling does not interfere with the normal synaptic function of NMDArs.[1]
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Tat-NR2B9c disrupts the excitotoxic cascade by inhibiting PSD-95.

Efficacy in Preclinical Stroke Models
Tat-NR2B9c has demonstrated robust neuroprotective effects across a range of animal models

of ischemic stroke.

In Vitro and Rodent Models
In cultured cortical neurons, Tat-NR2B9c effectively protects against excitotoxicity.[1] In rodent

models of stroke, particularly the middle cerebral artery occlusion (MCAO) model, Tat-NR2B9c

has been shown to significantly reduce infarct volumes and improve long-term neurobehavioral

outcomes, even when administered up to 3 hours after the ischemic insult.[1] Delayed

administration in the subacute phase (starting at day 4) in rats has also been shown to promote

functional recovery, neurogenesis, and increase dendritic spine density.[8]
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Animal Model
Ischemia
Duration

Tat-NR2B9c
Dose

Key Findings Reference

Rat (transient

MCAO)
90 min Not specified

>50% reduction

in infarct volume.
[9]

Rat (transient or

permanent

MCAO)

Not specified Not specified

Significant

reduction in

infarct volume

and improved

long-term

neurobehavioral

outcomes when

administered 3

hours post-insult.

[1]

Mouse (transient

MCAO)
60 min 10 nmol/g

26.0% reduction

in infarct volume.
[9][10]

Mouse (transient

MCAO)
30 min 10 nmol/g

24.5% reduction

in infarct volume

(not statistically

significant).

[9][10]

Note: Efficacy in mice was found to be dose-dependent, with a dose of 3 nmol/g being

ineffective, highlighting the importance of dose translation between species.[9][10]

Non-Human Primate Models
To bridge the translational gap between rodent studies and human clinical trials, Tat-NR2B9c

was evaluated in gyrencephalic non-human primates.[11][12] In a model mimicking embolic

strokes that can occur during endovascular aneurysm repair, primates treated with Tat-NR2B9c

after the onset of stroke showed a significant reduction in both the number and volume of

strokes as visualized by MRI.[11][12] In macaques subjected to MCAO, treatment with Tat-

NR2B9c 3 hours after onset resulted in a significant reduction in infarct size and improved

neurobehavioral scores.[1]
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Animal Model
Stroke
Induction

Tat-NR2B9c
Administration

Key Findings Reference

Cynomolgus

Macaques

Embolic strokes

(iatrogenic)

Post-stroke

onset

Significantly

reduced number

and volume of

strokes.

[11][12]

Macaques MCAO
3 hours post-

MCAO

Significant

reduction in

infarct size and

improved

neurobehavioral

assessment.

[1]

Clinical Trials
The promising preclinical data led to the investigation of Tat-NR2B9c (rebranded as NA-1) in

human clinical trials.[1] The ENACT (Efficacy and Safety of NA-1 in patients with iatrogenic

stroke after endovascular aneurysm repair) Phase 2 trial investigated NA-1 in patients

undergoing endovascular repair of intracranial aneurysms, a procedure with a known risk of

iatrogenic stroke.[13][14]
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Trial Name Phase
Patient
Population

Key Findings Reference

ENACT 2

Patients

undergoing

endovascular

aneurysm repair

NA-1 was safe

and well-

tolerated.

Patients in the

NA-1 group had

fewer ischemic

infarcts

compared to the

placebo group.

No significant

difference in the

total volume of

lesions was

observed.

[13][14]

ESCAPE-NA1 3

Patients with

acute ischemic

stroke

undergoing

endovascular

thrombectomy

Designed to

determine the

safety and

efficacy of NA-1

in reducing

global disability.

[2][15]

Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents and

larger animals.

Anesthesia: The animal is anesthetized.

Incision: A midline incision is made in the neck to expose the common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA).
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Vessel Ligation: The ECA is ligated and dissected distally. The CCA and ICA are temporarily

clamped.

Filament Insertion: A small incision is made in the ECA stump, and a silicon-coated

monofilament is inserted and advanced into the ICA to occlude the origin of the middle

cerebral artery (MCA).

Occlusion Period: The filament is left in place for a predetermined duration (e.g., 30, 60, or

90 minutes) to induce transient ischemia. For permanent MCAO, the filament is not

removed.

Reperfusion: For transient MCAO, the filament is withdrawn to allow blood flow to resume.

Closure: The incision is closed, and the animal is allowed to recover.

Tat-NR2B9c Administration: The peptide or placebo is typically administered intravenously at

a specified time point before, during, or after the MCAO procedure.

Outcome Assessment: Infarct volume is assessed at a later time point (e.g., 24 or 48 hours)

using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or MRI. Neurological

function is evaluated using standardized behavioral tests.

Experimental Workflow for MCAO Studies
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A typical experimental workflow for evaluating Tat-NR2B9c in a rodent MCAO model.
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In Vitro Excitotoxicity Assay
Cell Culture: Primary cortical neurons are cultured.

Treatment: Neurons are pre-incubated with Tat-NR2B9c or a control peptide for a specified

duration (e.g., 15 minutes).[3]

NMDA Exposure: NMDA is added to the culture medium to induce excitotoxicity.

Incubation: The cells are incubated for a set period (e.g., 30 minutes with NMDA).[3]

Washout and Recovery: The NMDA-containing medium is replaced with fresh medium, and

the neurons are allowed to recover for 24 hours.[3]

Viability Assessment: Cell viability is assessed by counting live and dead neurons, often

using fluorescent dyes like calcein-AM (for live cells) and Hoechst 33258 (for dead cells).[3]

Conclusion
Tat-NR2B9c (NA-1) represents a promising neuroprotective agent for acute ischemic stroke. Its

targeted mechanism of action, which uncouples NMDArs from downstream excitotoxic

signaling pathways involving both nitric oxide and superoxide production, has been validated in

numerous preclinical models.[1][3] The successful translation from rodent to non-human

primate models, and subsequently into human clinical trials, underscores its potential as a

therapeutic intervention.[1][11][13] Further research and the outcomes of ongoing clinical trials

will be crucial in determining its ultimate role in the clinical management of stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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